Avermectin B1b aglycone is a significant compound derived from the avermectin family, which is produced by the soil bacterium Streptomyces avermitilis. This compound plays a crucial role in agricultural and pharmaceutical applications, particularly as an antiparasitic agent. Avermectins are known for their efficacy against a range of parasites in veterinary medicine and agriculture, with avermectin B1b being one of the key components.
Avermectin B1b aglycone is sourced from Streptomyces avermitilis, which synthesizes various forms of avermectins through a complex biosynthetic pathway. This organism has been extensively studied for its ability to produce these bioactive compounds, which are utilized in both human and veterinary medicine.
Avermectin B1b aglycone belongs to the class of macrolide antibiotics. It is structurally related to other avermectins and milbemycins, sharing similar pharmacological properties but differing in specific structural features that influence their biological activity.
The synthesis of avermectin B1b aglycone involves several enzymatic steps catalyzed by polyketide synthases. The initial stage includes the formation of the avermectin aglycone, followed by modifications leading to the final product. Key enzymes involved include:
The biosynthetic pathway begins with polyketide synthase complexes (AVES 1-4), which utilize either isobutyryl-CoA or 2-methylbutyryl-CoA as substrates. The assembly process incorporates seven acetate units and five propionate units, resulting in a complex structure that undergoes further modifications to yield the final aglycone product .
The molecular structure of avermectin B1b aglycone consists of a large macrolide ring with multiple stereocenters, contributing to its biological activity. The specific configuration includes:
The molecular formula for avermectin B1b aglycone is , and its molecular weight is approximately 511.65 g/mol. The compound exhibits multiple chiral centers, which are critical for its interaction with biological systems.
Avermectin B1b aglycone participates in various chemical reactions that modify its structure for enhanced efficacy:
The enzymatic pathways involve complex mechanisms where specific enzymes catalyze transformations that lead to structural diversification. For instance, cytochrome P450 enzymes facilitate hydroxylation at critical positions on the macrolide ring .
Avermectin B1b aglycone exerts its pharmacological effects primarily through modulation of neurotransmission in invertebrates. The mechanism involves:
The selectivity for invertebrate channels over mammalian channels accounts for its safety profile in non-target species .
Relevant analyses indicate that modifications at various positions can significantly alter these properties, impacting solubility and stability .
Avermectin B1b aglycone has several applications:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: